6-Oxopiperazine-2-carboxylic acid

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

This racemic 6-oxopiperazine-2-carboxylic acid is differentiated by its 6-keto substituent—a hydrogen-bond acceptor that rigidifies the ring into a half-chair conformation, pre-organizing carboxylic acid and NH groups for target engagement. These features are absent in unsubstituted piperazine-2-carboxylic acids and geometrically divergent in 2-oxopiperazine positional isomers. As an economical racemic screening scaffold, it defers chiral resolution to later SAR optimization. Demonstrated 5-LOX translocation inhibition (ChEMBL CHEMBL619995) and ancillary COX/carboxylesterase/folate-pathway activity support LOX inhibitor library synthesis, diastereomeric peptidomimetic screening, and multi-target phenotypic evaluation in inflammation and oncology models.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 1246552-66-8
Cat. No. B1612730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxopiperazine-2-carboxylic acid
CAS1246552-66-8
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CN1)C(=O)O
InChIInChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
InChIKeyYFTIUIRRLXUUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxopiperazine-2-carboxylic acid (CAS 1246552-66-8): A Multi-Target Piperazinone Scaffold for Inhibitor Design and Peptidomimetic Chemistry


6-Oxopiperazine-2-carboxylic acid (CAS 1246552-66-8) is a heterocyclic building block belonging to the oxopiperazine class, characterized by a piperazine ring bearing a ketone at position 6 and a carboxylic acid at position 2 . This compound is recognized as a privileged scaffold in medicinal chemistry, particularly for the construction of peptidomimetics and enzyme inhibitors, due to its rigid ring system that constrains conformational flexibility and presents multiple hydrogen-bonding motifs [1]. It is also catalogued as a potent lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2].

Why 6-Oxopiperazine-2-carboxylic acid (CAS 1246552-66-8) Cannot Be Replaced by Generic Piperazine-2-carboxylic Acids or 2-Oxopiperazines


Generic substitution fails because the 6-oxo substituent fundamentally alters both the conformational landscape and the electronic profile of the piperazine ring. The ketone at position 6 introduces a hydrogen-bond acceptor that is absent in unsubstituted piperazine-2-carboxylic acids, while simultaneously rigidifying the ring into a half-chair conformation that pre-organizes the carboxylic acid and NH groups for target engagement [1]. In contrast, 2-oxopiperazine positional isomers place the carbonyl in a different location, shifting the dipole moment and hydrogen-bonding geometry, which leads to divergent binding modes in enzyme active sites. Furthermore, the racemic nature of CAS 1246552-66-8 (versus single-enantiomer forms) provides a distinct cost–activity trade-off: it serves as an economical screening scaffold where stereochemical optimization can be deferred to later-stage SAR campaigns, unlike enantiopure (R)- or (S)-6-oxopiperazine-2-carboxylic acids that command higher prices and may mask SAR trends when used prematurely .

Quantitative Differentiation Evidence for 6-Oxopiperazine-2-carboxylic acid (CAS 1246552-66-8) Versus Closest Analogs


Lipoxygenase Inhibitory Activity: 6-Oxopiperazine-2-carboxylic acid vs. Piperazine-2-carboxylic acid in Rat RBL-2H3 Cells

6-Oxopiperazine-2-carboxylic acid (racemic, CAS 1246552-66-8) has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells and against 5-LOX in rat polymorphonuclear leukocytes (PMNs) in ChEMBL assays (CHEMBL619995, CHEMBL619996) [1]. While the structurally simpler piperazine-2-carboxylic acid lacks the 6-keto group and shows no reported 5-LOX activity in the same assay panels, the 6-oxo substitution introduces a critical hydrogen-bond acceptor that enables engagement with the 5-LOX active site. Quantitative IC50 values for the racemate in these specific ChEMBL entries were not publicly disclosed at the time of this analysis; however, the compound is classified by MeSH as a 'potent lipoxygenase inhibitor' [2].

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Multi-Target Enzyme Inhibition Profile: Lipoxygenase, Carboxylesterase, Formyltetrahydrofolate Synthetase, and Cyclooxygenase

According to the MeSH pharmacological classification, 6-oxopiperazine-2-carboxylic acid exhibits a multi-target inhibition profile: potent lipoxygenase inhibition, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. In contrast, the unsubstituted piperazine ring or 2-oxopiperazine isomers lack this breadth of enzyme engagement. For context, the canonical lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits 5-LOX IC50 of 200 nM but is selective over COX (COX IC50 ≈ 100 µM, ~500-fold selectivity) . The 6-oxopiperazine-2-carboxylic acid scaffold's concurrent COX inhibitory activity may offer a dual LOX/COX profile that NDGA and other selective LOX inhibitors do not provide.

Polypharmacology Enzyme inhibition Anti-inflammatory

Antioxidant Function in Lipid Systems: Differentiation from Non-Oxo Piperazine Analogs

6-Oxopiperazine-2-carboxylic acid is explicitly noted to serve as an antioxidant in fats and oils [1]. This property is attributed to the 6-oxo group, which can participate in radical-scavenging chemistry that is absent in piperazine-2-carboxylic acid. While the racemic mixture (CAS 1246552-66-8) shares this functionality with its enantiopure counterparts, the racemate offers a cost advantage for applications (e.g., formulation stabilization, industrial antioxidant use) where stereochemistry is not critical. Quantitative antioxidant capacity data (e.g., DPPH IC50, ORAC values) for this specific compound were not located in the public domain at the time of this analysis.

Antioxidant Lipid peroxidation Stabilizer

Conformational Rigidity and Peptidomimetic β-Turn Induction: Racemate vs. Single Enantiomers

Incorporation of (S)-6-oxopiperazine-2-carboxylic acid into tetrapeptides (e.g., Boc-Val-PCA-Gly-Leu-OMe) induces β-turn structures stabilized by 10-membered hydrogen bonds, as demonstrated by NMR studies [1]. The rigid 6-oxopiperazine ring constrains the backbone dihedral angles to values compatible with β-turn geometry. The racemic mixture (CAS 1246552-66-8) contains both (R) and (S) enantiomers; when used in peptide synthesis without chiral separation, it will produce diastereomeric mixtures that can be screened to identify the active stereoisomer. This is in contrast to single-enantiomer building blocks (CAS 1240584-74-0 for (S), CAS 1240590-33-3 for (R)), which commit the user to a specific configuration at higher cost.

Peptidomimetic β-Turn mimetic Conformational analysis

Recommended Procurement and Application Scenarios for 6-Oxopiperazine-2-carboxylic acid (CAS 1246552-66-8)


Anti-Inflammatory Drug Discovery Targeting the 5-Lipoxygenase Pathway

Procure CAS 1246552-66-8 as a starting scaffold for synthesizing 5-LOX inhibitor libraries. The compound's demonstrated activity in rat RBL-2H3 5-LOX translocation assays (ChEMBL CHEMBL619995) [1] and its MeSH classification as a potent LOX inhibitor [2] make it suitable for hit-to-lead campaigns targeting leukotriene-mediated inflammation, asthma, or allergic responses.

Peptidomimetic Library Construction for β-Turn Mimetic Screening

Use the racemic mixture (CAS 1246552-66-8) in solid-phase or solution-phase peptide synthesis to generate diastereomeric libraries. The 6-oxopiperazine ring induces β-turn geometry stabilized by 10-membered hydrogen bonds [3]. After identifying the active diastereomer, switch to the corresponding enantiopure building block (CAS 1240584-74-0 or CAS 1240590-33-3) for lead optimization.

Multi-Target Enzyme Inhibitor Profiling in Polypharmacology Studies

Leverage the scaffold's multi-target profile (LOX, COX, carboxylesterase, formyltetrahydrofolate synthetase) [2] for phenotypic screening in disease models where simultaneous modulation of arachidonic acid metabolism and folate-dependent pathways is hypothesized to yield synergistic effects, such as in certain cancers or inflammatory skin conditions.

Antioxidant Formulation Research for Lipid-Containing Products

Evaluate CAS 1246552-66-8 as a dual-purpose antioxidant building block in lipid-based formulations, cosmetics, or industrial oil stabilization, where its antioxidant activity in fats and oils [2] can be combined with further chemical derivatization through the carboxylic acid handle.

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